Cas no 114066-51-2 (Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI))

Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) structure
114066-51-2 structure
Product Name:Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
CAS-Nr.:114066-51-2
MF:C55H88N2O20
MW:1097.2886390686
CID:168672
PubChem ID:73567
Update Time:2025-04-19

Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • SARASINOSIDE
    • sarasinoside C1
    • 2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
    • 4,4-dimethyl-23-oxocholesta-8,24-dien-3-yl 2-(acetylamino)-2-deoxyhexopyranosyl-(1->4)-[pentopyranosyl-(1->6)-2-(acetylamino)-2-deoxyhexopyranosyl-(1->2)]pentopyranoside
    • 6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • Cholesta-8,24-dien-23-one, 3-((O-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1-4)-O-(O-beta-D-xylopyranosyl-(1-6)-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-2))-beta-D-xylopyranosyl)oxy)-4,4-dimethyl-, (3beta,5alpha)-
    • Sarasinoside-C1
    • 114066-51-2
    • N-[2-[5-[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
    • Inchi: 1S/C55H88N2O20/c1-24(2)18-28(61)19-25(3)30-11-12-31-29-10-13-37-53(6,7)38(15-17-55(37,9)32(29)14-16-54(30,31)8)76-52-48(44(66)36(23-72-52)75-49-39(56-26(4)59)45(67)42(64)34(20-58)73-49)77-50-40(57-27(5)60)46(68)43(65)35(74-50)22-71-51-47(69)41(63)33(62)21-70-51/h18,25,30-31,33-52,58,62-69H,10-17,19-23H2,1-9H3,(H,56,59)(H,57,60)
    • InChI-Schlüssel: WQPAMXVSIZMQQI-UHFFFAOYSA-N
    • Lächelt: O(C1C(C(C(CO1)OC1C(C(C(C(CO)O1)O)O)NC(C)=O)O)OC1C(C(C(C(COC2C(C(C(CO2)O)O)O)O1)O)O)NC(C)=O)C1CCC2(C)C3CCC4(C)C(C(C)CC(/C=C(\C)/C)=O)CCC4C=3CCC2C1(C)C

Berechnete Eigenschaften

  • Genaue Masse: 1096.59324
  • Monoisotopenmasse: 1096.593
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 11
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 20
  • Schwere Atomanzahl: 77
  • Anzahl drehbarer Bindungen: 16
  • Komplexität: 2160
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 25
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 331A^2
  • XLogP3: 0.2

Experimentelle Eigenschaften

  • Farbe/Form: Solid powder
  • Dichte: 1.37
  • Siedepunkt: 1202.4°Cat760mmHg
  • Flammpunkt: 681°C
  • Brechungsindex: 1.605
  • PSA: 331.18

Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Sicherheitsinformationen

  • Signalwort:Warning
  • Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Verwandte Literatur

Empfohlene Lieferanten
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.